3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro, methoxy, and methyl group on the phenyl ring, as well as a sulfanyl group
Properties
IUPAC Name |
3-(4-chloro-2-methoxy-5-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-7-13(14(21-2)8-11(9)17)19-15(20)10-5-3-4-6-12(10)18-16(19)22/h3-8H,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZSSTOXBSOHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Halogenated Aniline Condensation
The patent literature describes a foundational approach involving sequential condensation and cyclization reactions. A 2-fluorophenyl urea intermediate is first prepared through the reaction of 4-chloro-2-methoxy-5-methylaniline with an aryl isocyanate in chlorobenzene at 40–60°C. Subsequent Heck coupling with methyl acrylate in the presence of palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) introduces the acrylate moiety, which undergoes base-mediated cyclization.
Key reaction parameters:
- Catalyst : 0.5 mol% Pd(PPh₃)₂Cl₂
- Base : 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dioxane
- Temperature : Reflux conditions (101°C)
- Yield : 68–72% after recrystallization from ethanol
Purification typically involves sequential washes with 10% HCl and saturated NaHCO₃ to remove unreacted starting materials, followed by column chromatography on silica gel (hexane:ethyl acetate = 3:1).
Heck Reaction-Mediated Synthesis
Palladium-Catalyzed Coupling Optimization
The patent method emphasizes avoiding phosphine oxide byproducts through careful catalyst selection. A representative procedure involves:
Urea Formation :
$$ \text{N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea} $$ (1 equiv)
$$ \text{Methyl acrylate} $$ (1.2 equiv)
$$ \text{Pd(OAc)}2 $$ (2 mol%), $$ \text{P(o-tolyl)}3 $$ (4 mol%)
Solvent: 1,2-dimethoxyethane, 80°C, 12 hoursCyclization :
DBU (2 equiv) in dioxane, reflux for 8 hours
This method achieves 74% isolated yield with >98% purity by HPLC. Comparative catalyst performance data:
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 65 | 95 |
| Pd(dba)₂/Xantphos | 71 | 97 |
| Pd(OAc)₂/P(o-tolyl)₃ | 74 | 98 |
Green Chemistry Approaches Using Deep Eutectic Solvents
DES-Mediated One-Pot Synthesis
Recent advancements utilize choline chloride-urea DES (1:2 molar ratio) for eco-friendly synthesis:
Reaction Components :
- 4-Chloro-2-methoxy-5-methylanthranilic acid (1 mmol)
- Phenyl isothiocyanate (1.2 mmol)
- DES (10 mL)
Conditions :
- Microwave irradiation (1800 W), 80°C, 1 hour
- Ultrasound-assisted: 40 kHz, 50°C, 45 minutes
Yield comparison across methods:
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional heating | 3 | 72 |
| Microwave | 1 | 85 |
| Ultrasound | 0.75 | 78 |
The DES approach eliminates volatile organic solvents and enables catalyst-free operation, with the solvent recyclable for three consecutive runs without significant yield reduction.
Enantiomeric Resolution Strategies
Though the target compound lacks chiral centers, the patent describes resolution techniques applicable to related dihydroquinazolines. Racemic mixtures can be separated via diastereomeric salt formation using (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C. For compounds with axial chirality, chromatographic resolution on Chiralpak AD-H columns (hexane:isopropanol = 70:30) achieves >99% ee.
Analytical Characterization Data
Critical spectroscopic data for batch validation:
¹H NMR (400 MHz, DMSO-d₆):
δ 12.45 (s, 1H, SH), 7.82–7.15 (m, 4H, aromatic), 6.98 (s, 1H, CH), 3.89 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃)LC-MS (ESI+):
m/z 333.1 [M+H]⁺ (calc. 332.8)XRD :
Monoclinic crystal system, space group P2₁/c, Z = 4
Industrial-Scale Process Considerations
For kilogram-scale production, the patent recommends:
- Crystallization over chromatography: Ethanol/water (1:3) gives 92% recovery
- Particle engineering : Milling to D90 < 50 μm improves dissolution rate
- Stability : <3% degradation after 24 months at 25°C/60% RH
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Amines or thiols, polar aprotic solvents such as dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases. Its unique structure allows for interactions with specific biological targets, making it a valuable scaffold for drug design.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a tool for studying biological processes and pathways, particularly those involving sulfanyl and quinazolinone moieties.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: This compound shares the chloro, methoxy, and methyl substituents on the phenyl ring but differs in the core structure and functional groups.
5-(5-Bromo-2-hydroxybenzoyl)-1-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has a similar phenyl ring substitution pattern but features a different core structure and additional functional groups.
Uniqueness
3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a sulfanyl group and specific phenyl ring substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 721893-52-3) is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 365.86 g/mol. Its structure incorporates several functional groups that enhance its reactivity and biological activity:
- Chloro substituent : Increases lipophilicity and may influence receptor interactions.
- Methoxy group : Potentially enhances solubility and biological activity.
- Sulfanyl linkage : Contributes to the compound's pharmacological properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 365.86 g/mol |
| Functional Groups | Chloro, Methoxy, Sulfanyl |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity . Research has shown that it can inhibit the proliferation of various cancer cell lines, including HeLa cells, via mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity Against HeLa Cells
In a study utilizing the MTT assay, compounds similar to this compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity against HeLa cells .
Neuroprotective Effects
The compound has also been noted for its neuroprotective effects , particularly in models of neurodegenerative diseases. The presence of the benzothieno-pyrimidine structure is associated with various pharmacological activities that may offer protection against neuronal damage.
Antimicrobial Activity
Research suggests that this compound may possess antimicrobial properties , making it a candidate for further exploration in the treatment of bacterial infections. The structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple biological targets:
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Interference with signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Binding affinity to specific receptors that mediate cellular responses.
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 3-(4-Chloro-2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The quinazolinone core can be synthesized via condensation of anthranilamide derivatives with aldehydes/ketones. A high-yield approach involves graphene oxide nanosheets as a catalyst in aqueous media, enabling mild conditions (60–80°C, 6–8 hours) and reducing side reactions . Alternative reflux methods in ethanol/methanol (12–24 hours) require precise temperature control to avoid decomposition of the sulfanyl group . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound with >95% purity. Hydrogenation steps (e.g., using Pd/C under H₂) may be necessary for intermediates, as seen in analogous quinazolinones .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methoxy (δ ~3.8–4.0 ppm), sulfanyl (thiol resonance at δ ~3.5–4.5 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and S–H (2550–2600 cm⁻¹) stretches .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect molecular ions ([M+H]+ expected m/z ~375–385) .
Q. What functional groups in this compound are critical for its bioactivity, and how do they influence solubility?
- Methodological Answer :
- Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding, critical for in vitro assays .
- Sulfanyl group : Acts as a hydrogen bond donor/acceptor, influencing protein binding (e.g., kinase inhibition). Protect this group during synthesis to prevent oxidation to disulfides .
- Chlorophenyl moiety : Contributes to lipophilicity, impacting membrane permeability in cellular models .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, referencing structurally similar quinazolinones with reported activity .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to known derivatives .
- Enzyme Inhibition : Test against target enzymes (e.g., topoisomerases, kinases) using fluorometric or colorimetric substrate-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in crystallographic studies?
- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution (<1.2 Å) or twinned data. Compare DFT-optimized geometries (e.g., bond lengths/angles) with X-ray results to identify discrepancies, such as torsional strain in the dihydroquinazolinone ring. Validate hydrogen-bonding networks via Hirshfeld surface analysis .
Q. What strategies optimize regioselectivity in introducing substituents to the quinazolinone core?
- Methodological Answer :
- Catalyst Design : Graphene oxide nanosheets improve regioselectivity in aqueous synthesis by stabilizing transition states .
- Protecting Groups : Temporarily block the sulfanyl group with tert-butyl thioethers during substitutions to prevent undesired side reactions .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 6 hours) and enhances selectivity for meta-substituted phenyl rings .
Q. How to design structure-activity relationship (SAR) studies focusing on the sulfanyl group and methoxy substitutions?
- Methodological Answer :
- Sulfanyl Modifications : Synthesize analogs with methylthio (–SMe), sulfoxide (–SO–), or sulfone (–SO₂–) groups to assess redox sensitivity and binding affinity .
- Methoxy Positional Isomerism : Compare 2-methoxy vs. 4-methoxy derivatives in bioassays to map electronic effects on activity .
- QSAR Modeling : Use Gaussian or NWChem to correlate substituent Hammett constants (σ) with biological endpoints .
Q. What advanced crystallization techniques improve X-ray diffraction quality for this compound?
- Methodological Answer :
- Solvent Screening : Use high-vapor-pressure solvents (e.g., dichloromethane/diethyl ether) for slow evaporation, yielding larger crystals.
- Cryocooling : Mount crystals in Paratone-N oil and cool to 100 K to reduce thermal motion artifacts .
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands to refine datasets with overlapping lattices .
Q. How does the compound’s stability under physiological conditions impact in vitro assay design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
